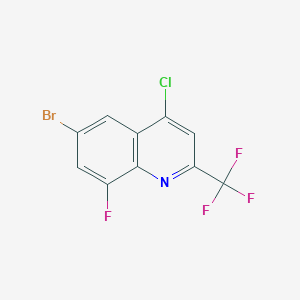
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
“6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1156277-85-8 . It has a molecular weight of 328.49 . The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 328.49 .
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs . This group can enhance the biological activity of pharmaceuticals. Therefore, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could be used as a precursor or intermediate in the synthesis of new medicinal compounds with potential applications in treating various diseases.
Agricultural Chemicals
Fluorinated quinolines, like our compound of interest, have found applications in agriculture . They can be used to develop new pesticides or herbicides, offering a way to control pests and weeds more effectively due to the unique properties conferred by the fluorine atoms.
Material Science
In material science, the incorporation of fluorinated compounds can lead to the development of materials with special properties, such as increased resistance to solvents and chemicals . This compound could contribute to the synthesis of advanced materials for various industrial applications.
Catalysis
The unique electronic properties of fluorinated compounds make them suitable for use as catalysts in chemical reactions . 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could be involved in catalytic processes that require the stability and reactivity provided by the fluorine atoms.
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct chemical signatures . This compound could be used in the development of new analytical methods or in the improvement of existing ones.
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex fluorinated molecules . Its reactive halogen atoms make it a versatile reagent for forming carbon-heteroatom bonds.
Liquid Crystals
Fluorinated quinolines are known to be components in liquid crystals . The compound’s structure could be utilized in the design of new liquid crystal displays with improved performance and stability.
Enzyme Inhibition
Due to the presence of the quinoline structure, which is known for its enzyme inhibitory properties, this compound could be explored for its potential to act as an enzyme inhibitor . This application could lead to the development of new treatments for diseases where enzyme regulation is crucial.
Safety And Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCVGVZBRRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
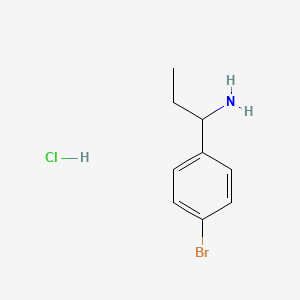
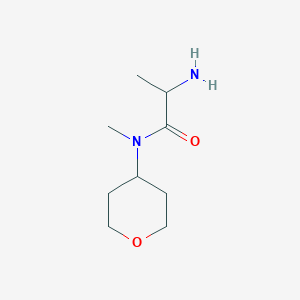
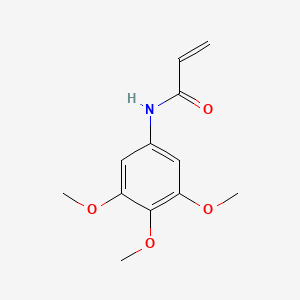
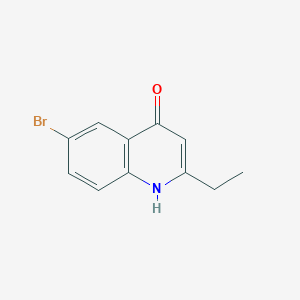
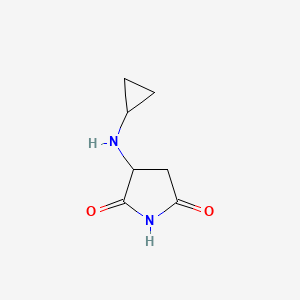
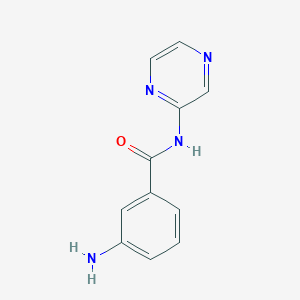
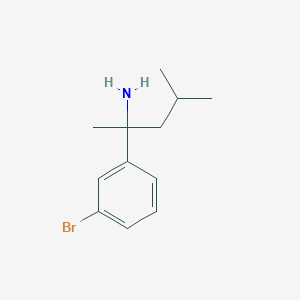
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)
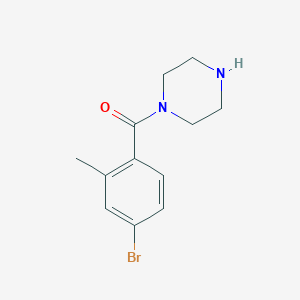
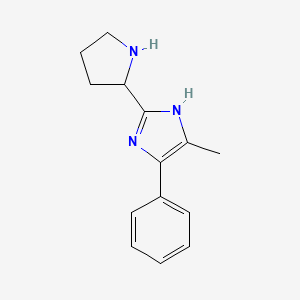
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)